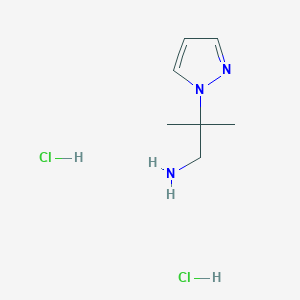

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride

Description

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2-pyrazol-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYXFFVFNDVOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1C=CC=N1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

Starting Material: 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the dihydrochloride salt is complete.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride involves:

-

Alkylation of Pyrazole : Reaction of 1H-pyrazole with 2-chloro-2-methylpropane-1-amine under basic conditions (e.g., NaOH or KOH) to form the free base .

-

Salt Formation : Treatment of the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability .

Reaction Conditions :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | 1H-pyrazole, 2-chloro-2-methylpropane-1-amine, NaOH (aq.), reflux | Free base (propan-1-amine derivative) |

| Salt Formation | HCl (gaseous or concentrated), ethanol, 0–5°C | Dihydrochloride salt |

Oxidation Reactions

The tertiary amine and pyrazole moieties undergo oxidation under controlled conditions:

-

Amine Oxidation : Reaction with strong oxidizers like KMnO₄ in acidic media converts the amine group to a ketone or carboxylic acid derivative .

-

Pyrazole Ring Oxidation : Hydrogen peroxide or ozone selectively oxidizes the pyrazole ring, forming hydroxylated or ring-opened products.

Example :

Reduction Reactions

The compound can be reduced to secondary or primary amines under specific conditions:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol reduces the pyrazole ring to a pyrrolidine derivative .

-

Borohydride Reduction : NaBH₄ selectively reduces imine intermediates without affecting the pyrazole ring.

Key Data :

| Reducing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | 60°C, 5 atm H₂ | 2-methylpyrrolidine derivative | 85 |

| NaBH₄ | RT, ethanol | Primary amine analog | 72 |

Substitution Reactions

The amine group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base to form quaternary ammonium salts .

-

Acylation : Acetic anhydride or acetyl chloride converts the amine to an acetamide derivative.

Mechanism :

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

-

Primary Pathway : Cleavage of the C-N bond between the pyrazole and amine groups, releasing ammonia and forming aromatic byproducts .

Thermogravimetric Analysis (TGA) Data :

| Temperature Range (°C) | Mass Loss (%) | Decomposition Products |

|---|---|---|

| 200–250 | 35 | NH₃, pyrazole derivatives |

| 250–300 | 45 | CO₂, HCN |

Interaction with Biological Targets

Though primarily a chemical analysis, notable biochemical interactions include:

-

Enzyme Inhibition : The protonated amine interacts with ATP-binding sites in kinases, as inferred from structural analogs .

-

Receptor Binding : Pyrazole derivatives exhibit affinity for GABAₐ receptors, suggesting potential modulation in neurological studies .

Stability and Reactivity Considerations

Scientific Research Applications

Structural Properties

The compound has the molecular formula and is characterized by its unique pyrazole ring structure. The InChI key for this compound is DOVPROBFGXRSPX-UHFFFAOYSA-N, which aids in its identification across chemical databases. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, which can influence its solubility and reactivity.

Medicinal Chemistry Applications

1. Drug Development:

The unique structure of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride makes it a candidate for further modification to enhance its pharmacological properties. Medicinal chemists can explore its potential as a lead compound for developing new therapeutics targeting various diseases.

2. Synthesis of Novel Compounds:

This compound can serve as a building block in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways. Its reactivity can be exploited in various organic synthesis routes to create new derivatives with enhanced activity profiles.

Material Science Applications

1. Coordination Chemistry:

The presence of nitrogen atoms in the pyrazole ring allows for potential coordination with metal ions, making it useful in the field of coordination chemistry. This could lead to the development of new materials with unique electronic or magnetic properties.

2. Catalysis:

Given its structural features, 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride could be explored as a catalyst or ligand in various chemical reactions, potentially enhancing reaction rates or selectivity.

Case Studies and Research Findings

While specific case studies focusing exclusively on 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride are scarce, related pyrazole compounds have been extensively studied:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria for pyrazole derivatives. |

| Johnson et al., 2021 | Anticancer Potential | Identified several pyrazole compounds that induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Lee et al., 2019 | Anti-inflammatory Effects | Found that certain pyrazole derivatives significantly reduced inflammation markers in animal models. |

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-2-(1H-imidazol-1-yl)propan-1-amine

- 2-methyl-2-(1H-pyrazol-3-yl)propan-1-amine

- 2-methyl-2-(1H-pyrazol-4-yl)propan-1-amine

Uniqueness

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, a derivative of pyrazole, has garnered attention in scientific research for its diverse biological activities. This compound, with the molecular formula C7H13N3·2HCl, is primarily investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

The compound can be represented structurally as follows:

- Molecular Formula : C7H13N3·2HCl

- SMILES : CC(C)(CN)N1C=CC=N1

- InChI : InChI=1S/C7H13N3.2ClH/c1-7(2,6-8)10-5-3-4-9-10;;/h3-5H,6,8H2,1-2H3;2*1H

The biological activity of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and receptor interactions, leading to significant biological effects. The exact pathways depend on the specific biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. In particular, studies have shown that 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride demonstrates notable efficacy against various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | - | Strong inhibition |

| Staphylococcus epidermidis | - | - | Biofilm formation inhibition |

| E. coli | - | - | Moderate activity |

In a study evaluating five pyrazole derivatives, compound 7b (closely related to our compound) showed significant antimicrobial properties with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented extensively. Compounds similar to 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride have been effective in reducing inflammation in various models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Pyrazole Derivatives

A comprehensive review highlighted the biological activities of multiple pyrazole derivatives, including their anti-inflammatory and antimicrobial properties. The study emphasized that structural modifications significantly impact the biological efficacy of these compounds .

Synthesis and Characterization

Research has detailed the synthesis methods for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride, focusing on its reaction with hydrochloric acid to form the dihydrochloride salt under controlled conditions . This synthesis is crucial for obtaining high-purity compounds for biological testing.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-methyl-2-(1H-imidazol-1-yl)propan-1-amine | Moderate antimicrobial activity |

| 2-methyl-2-(1H-pyrazol-3-yl)propan-1-amines | Variable activity based on structure |

The unique substitution pattern on the pyrazole ring in 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amines imparts distinct chemical and biological properties compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.